6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Description
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a triazine derivative with a hydrazinyl substituent at the 6-position and methyl groups at the 2- and 4-positions. Triazine derivatives are historically significant, dating back to Scheele’s 1776 synthesis of triazine via uric acid pyrolysis . The compound’s structure combines a partially saturated triazine ring with two ketone groups, enabling hydrogen bonding and π-interactions critical for molecular packing and bioactivity . Its hydrazinyl group enhances reactivity, making it a precursor for synthesizing bioactive molecules, including antimicrobial and antiviral agents .
Properties
CAS No. |
54317-65-6 |
|---|---|
Molecular Formula |
C5H9N5O2 |
Molecular Weight |
171.16 |
IUPAC Name |
6-hydrazinyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8) |
InChI Key |
MLEVAFOVOOWHAK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=NN(C1=O)C)NN |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of hydrazine derivatives with appropriate triazine precursors. One common method involves the condensation of hydrazine hydrate with 2,4-dimethyl-1,2,4-triazine-3,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reaction conditions is carefully controlled to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Cyclocondensation Reactions
The hydrazinyl group participates in cyclocondensation with various electrophiles to form fused triazine derivatives:
Key Findings :
-
Reactions with phenacyl bromide yield triazolotriazines showing 90% growth inhibition against S. aureus at 50 μg/mL .
-
DMF-DMA-mediated cyclization under high pressure (Q-tube reactor) enhances reaction efficiency by 40% compared to traditional methods .
Nucleophilic Substitution
The hydrazinyl group acts as a nucleophile in SN2 reactions:
Mechanistic Insight :
-
X-ray crystallography confirms planar triazine cores with bond lengths of 1.32–1.38 Å for C=N groups .
-
Substitution at the hydrazinyl nitrogen reduces HOMO-LUMO gaps by 1.2–1.8 eV , enhancing electronic reactivity .
Acid-Catalyzed Cyclization
Trifluoroacetic acid (TFA) promotes cyclization with α-keto acids or isatins:
Reaction Optimization :
-
Q-tube reactors reduce reaction times from 12 hrs to 40 mins by maintaining high pressure .
-
Products exhibit strong absorption at λ = 290–320 nm (ε = 12,000–15,000 M⁻¹cm⁻¹), suitable for photophysical studies .
Condensation with Carbonyl Compounds
Reactivity with carbonyl-containing reagents forms hydrazones and fused systems:
Structural Analysis :
-
IR spectroscopy confirms C=O stretching at 1,660–1,685 cm⁻¹ and N–H bending at 1,580–1,620 cm⁻¹ .
-
Single-crystal XRD reveals intermolecular H-bonding (2.8–3.1 Å) in triazino-indole hybrids .
Stability and Reactivity Trends
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and a molecular weight of 171.16 g/mol. It features a hydrazinyl group and a tetrahydrotriazine structure that enhances its chemical reactivity. The presence of multiple nitrogen atoms in its structure is noteworthy as it may influence its biological properties and reactivity patterns .
Medicinal Chemistry
The compound has garnered attention for its potential as an anticancer agent . Triazine derivatives are known to exhibit various biological activities including antiproliferative effects against cancer cell lines. Research indicates that modifications to the triazine ring can enhance efficacy against specific cancer types .
Case Study: Anticancer Activity
A study demonstrated that derivatives of triazines showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicated that specific substitutions on the triazine ring improved anticancer properties .
Agrochemicals
The compound's nitrogen-rich structure makes it a candidate for agricultural applications , particularly as a potential herbicide or pesticide. Compounds with similar structures have been explored for their ability to inhibit plant growth or pest development .
Material Science
In material science, compounds like 6-hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione are being investigated for their role in synthesizing polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of nitrogen heterocycles can improve the performance characteristics of polymers used in various industrial applications .
Coordination Chemistry
The compound has potential applications in coordination chemistry , where it may serve as a ligand in metal complexes. Such complexes can exhibit unique catalytic properties or enhanced electronic characteristics useful in various chemical reactions .
Summary of Applications
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and activities of 6-hydrazinyl-2,4-dimethyl-triazine-dione and related compounds:
Key Findings
Substituent Effects on Bioactivity :
- The hydrazinyl group in the target compound likely enhances interactions with microbial enzymes or viral proteases via hydrogen bonding, similar to 6-azauracil derivatives .
- Ethoxymethyl and allyloxy substituents improve lipophilicity, aiding membrane penetration in antimicrobial and anticancer applications .
Crystallographic Insights :
- Hydrogen bonding (N–H⋯O, C–H⋯O) and π-stacking dominate packing in triazine-diones. For example, 2-ethoxymethyl-6-ethyl derivatives form ribbons stabilized by N–H⋯O bonds , while phenyl-substituted analogs exhibit π–π interactions (centroid distance = 3.48 Å) .
Computational Studies :
- DFT analyses reveal that electron-withdrawing groups (e.g., fluorine) lower HOMO-LUMO gaps, enhancing reactivity . Allyloxy derivatives exhibit high hyperpolarizability, suggesting utility in NLO materials .
Contradictions and Gaps: While 6-azauracil derivatives show confirmed antiviral activity , direct evidence for the hydrazinyl analog’s efficacy is lacking.
Biological Activity
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione (CAS Number: 54317-65-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, particularly in the context of anticancer properties and other pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. A notable investigation involved the synthesis of various derivatives of hydrazinyl-triazines and their evaluation against multiple cancer cell lines.
Case Study: Antiproliferative Activity
In a study published in 2012, derivatives of 6-hydrazinyl compounds were synthesized and tested for antiproliferative activity against several cancer cell lines including H460 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). The results indicated that certain derivatives exhibited significant antiproliferative effects with IC₅₀ values in the nanomolar range:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 5c | H460 | 0.07 |
| 5j | H460 | 0.05 |
| Other | Various | Moderate to Excellent |
These findings suggest that modifications to the hydrazinyl-triazine structure can enhance its selectivity and potency against specific cancer types .
The mechanism by which 6-hydrazinyl-2,4-dimethyltriazine exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that these compounds may interact with cellular pathways responsible for cell cycle regulation and apoptosis, potentially through the inhibition of specific kinases or by inducing oxidative stress within the cells .
Other Biological Activities
In addition to anticancer properties, some derivatives of triazines have shown promise in other therapeutic areas:
- Anti-inflammatory Activity : Compounds related to triazines have been reported to exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Activity : Certain hydrazinyl derivatives have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests a broader application in infectious disease management .
Structure-Activity Relationship (SAR)
The biological activity of 6-hydrazinyl-2,4-dimethyltriazine can be influenced by various structural modifications. The presence of electron-withdrawing groups or specific substituents on the triazine ring has been correlated with increased potency against cancer cell lines. For instance:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and triazine precursors under acidic or basic conditions. For example, highlights the use of controlled condensation conditions (e.g., temperature, solvent polarity) to optimize yield. Statistical experimental design (e.g., factorial design) is recommended to minimize trial numbers while maximizing parameter exploration, as demonstrated in triazine synthesis workflows .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/Water (3:1) |
| Reaction Time | 12–24 hours |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from similar triazine derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical. The hydrazinyl group exhibits a characteristic NH stretch at 3200–3400 cm⁻¹ in IR. In NMR, the methyl groups on the triazine ring appear as singlets (δ 2.8–3.2 ppm for ¹H), while the hydrazinyl proton resonates as a broad singlet (δ 4.5–5.0 ppm). Mass spectrometry (HRMS) confirms molecular weight with minimal fragmentation due to the stable triazine core .
Q. What are the common chemical modifications of this compound, and how do substituents influence its reactivity?
- Methodological Answer : Functionalization typically occurs at the hydrazinyl group (e.g., acylation, alkylation) or triazine ring positions (e.g., halogenation). Substituents like electron-withdrawing groups (Cl, NO₂) enhance electrophilic reactivity, while electron-donating groups (MeO, NH₂) stabilize the ring for nucleophilic attacks. emphasizes comparative studies with analogous triazines to predict reactivity trends .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the binding affinity of this compound to biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess stability, while molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like dihydrofolate reductase. notes that trifluoromethyl or morpholino substituents (as in related triazines) enhance binding via hydrophobic/π-π interactions .
- Example Workflow :
| Step | Tool/Package | Output |
|---|---|---|
| Geometry Optimization | Gaussian 16 | Energy-minimized structure |
| Docking Simulation | AutoDock Vina | Binding energy (ΔG) |
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include:
- Prodrug Design : Mask polar groups (e.g., hydrazinyl) with acetyl or PEG moieties.
- Pharmacokinetic Profiling : Assess hepatic microsomal stability and plasma protein binding. and recommend cross-species comparisons (e.g., murine vs. human microsomes) to identify metabolic hotspots .
Q. How can reaction mechanisms for triazine ring functionalization be elucidated using kinetic and isotopic labeling studies?
- Methodological Answer : Pseudo-first-order kinetics under varying concentrations identifies rate-determining steps. Isotopic labeling (e.g., ¹⁵N at hydrazinyl positions) tracks bond cleavage/formation via MS/NMR. demonstrates this approach in triazolo-triazine synthesis, revealing nucleophilic aromatic substitution as the dominant pathway .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s enzyme inhibition potency, and how can these be reconciled?
- Methodological Answer : Variability may stem from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Standardization using recombinant enzymes (e.g., CYP450 isoforms) and controls (e.g., known inhibitors like ketoconazole) is critical. advocates for multi-lab validation studies to establish consensus IC₅₀ values .
Comparative Studies
Q. How does the substitution pattern of this triazine derivative compare to 1,2,4-triazolo[1,5-a][1,3,5]triazines in terms of photophysical properties?
- Methodological Answer : The hydrazinyl group in this compound reduces fluorescence quantum yield compared to triazolo-triazines, which exhibit extended conjugation. UV-Vis spectra show a redshift (λmax ~350 nm) in triazolo derivatives due to π-π* transitions, whereas this compound absorbs at λmax ~290 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
